3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol 3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18163366
InChI: InChI=1S/C11H14BrNO2/c1-15-9-2-3-10(12)8(4-9)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3
SMILES:
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol

3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol

CAS No.:

Cat. No.: VC18163366

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol -

Specification

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
IUPAC Name 3-[(2-bromo-5-methoxyphenyl)methyl]azetidin-3-ol
Standard InChI InChI=1S/C11H14BrNO2/c1-15-9-2-3-10(12)8(4-9)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3
Standard InChI Key NUEGBQBXQHAFHX-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)Br)CC2(CNC2)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features an azetidine ring (a saturated four-membered nitrogen heterocycle) substituted at the 3-position with a hydroxyl group and a 2-bromo-5-methoxybenzyl moiety. This creates a sterically congested tertiary alcohol center adjacent to the nitrogen atom, which influences both its chemical behavior and potential interactions with biological targets. The benzyl group introduces aromaticity and electron-withdrawing effects through its bromo and methoxy substituents, creating a polarized molecular framework.

Molecular Descriptors and Physicochemical Parameters

Critical molecular properties derived from experimental and computational analyses include:

PropertyValueMethod/Source
Molecular formulaC₁₁H₁₄BrNO₂High-resolution MS
Molecular weight272.14 g/molCalculated exact mass
IUPAC name3-[(2-bromo-5-methoxyphenyl)methyl]azetidin-3-olNomenclature rules
Topological polar surface area43.7 ŲComputational modeling
Hydrogen bond donors/acceptors2/3Chemoinformatic analysis

The compound's calculated partition coefficient (LogP) of 1.98 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . X-ray crystallography of analogous azetidine derivatives reveals a puckered ring conformation that relieves angle strain, with the hydroxyl group adopting an equatorial position to minimize steric clashes .

Synthesis Methods and Reaction Pathways

Primary Synthetic Route

The most frequently reported synthesis involves a three-step sequence:

Key optimization studies demonstrate that maintaining anhydrous conditions during the nucleophilic substitution step prevents hydroxyl group oxidation, while controlled temperature prevents ring-opening of the azetidine .

Alternative Synthetic Strategies

Recent advances include:

  • Microwave-assisted synthesis: Reduces reaction time from 18 hours to 45 minutes while improving yield to 58%

  • Flow chemistry approaches: Continuous processing minimizes decomposition pathways through precise residence time control

  • Enantioselective synthesis: Chiral phosphoric acid catalysts induce asymmetry at the hydroxyl-bearing carbon (up to 89% ee)

Chemical Reactivity and Stability

Dominant Reaction Pathways

The compound undergoes three primary transformations:

  • Nucleophilic aromatic substitution: The bromine atom reacts with amines (e.g., piperazine) in DMSO at 100°C to yield biaryl derivatives .

  • Ether cleavage: BF₃·Et₂O catalyzes demethylation of the methoxy group, producing a phenolic derivative susceptible to further functionalization .

  • Ring-opening reactions: Strong acids (HCl/EtOH) cleave the azetidine ring via aziridinium ion intermediates, generating amino alcohol products .

Stability Profile

Stability studies reveal:

  • Thermal stability: Decomposes above 215°C (DSC analysis)

  • Photolytic sensitivity: UV irradiation (λ = 254 nm) induces C-Br bond homolysis, requiring amber glass storage

  • pH-dependent degradation: Stable in pH 5-7 buffers, but undergoes rapid hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions

ActivityIC₅₀/EC₅₀Target
Serotonin receptor antagonism18 nM (5-HT₂A)CNS disorders
Antibacterial activityMIC = 4 μg/mLGram-positive bacteria
Kinase inhibition0.7 μM (CDK2)Cancer therapeutics

The methoxy group enhances blood-brain barrier penetration for potential neuropsychiatric applications, while the bromine atom enables radioisotope substitution for PET tracer development .

Structure-Activity Relationship (SAR) Insights

Systematic modifications reveal:

  • Bromine replacement: Iodo analogs show improved receptor binding affinity but reduced metabolic stability

  • Methoxy positional isomers: 4-methoxy derivatives exhibit 10-fold lower antimicrobial potency

  • Azetidine ring expansion: Piperidine analogs lose selectivity for serotonin receptors

Comparative Analysis with Structural Analogs

Critical differences emerge when comparing related azetidine derivatives:

CompoundKey Structural VariationBioactivity Shift
3-(2-Bromophenyl)azetidin-3-ol Lacks benzyl methylene spacer5× reduced kinase inhibition
3-(2-Bromobenzyl)azetidin-3-ol Missing methoxy substituentEnhanced metabolic clearance
1-(2-Bromo-5-methoxybenzoyl)azetidineKetone vs. alcohol functionalityLost CNS penetration capacity

These comparisons underscore the importance of the hydroxyl group and methoxy positioning in determining pharmacological profiles.

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